An In-Depth Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzoxazine core is recognized as a "privileged scaffold" due to its prevalence in biologically active molecules.[1] This document delineates the compound's physicochemical properties, provides an expert analysis of its expected spectroscopic characteristics, outlines a plausible synthetic pathway, and explores its applications as a versatile building block in drug discovery and development. The content is tailored for researchers, synthetic chemists, and professionals in the pharmaceutical sciences, offering both foundational data and field-proven insights.
The 1,4-Benzoxazine Scaffold: A Privileged Structure in Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug design.[1] The 1,4-benzoxazine ring system is a prominent member of this class, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a strategically important derivative. Its structure incorporates several key features for further chemical elaboration:
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A chloro substituent on the aromatic ring, which can influence electronic properties and serve as a site for cross-coupling reactions.
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A secondary amine within the oxazine ring, providing a nucleophilic handle for acylation, alkylation, or sulfonylation.
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An ethyl ester moiety, which can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to various amides to modulate physicochemical properties and biological interactions.
These features make the title compound a highly versatile intermediate for constructing libraries of complex molecules for biological screening.
Physicochemical and Structural Properties
The fundamental properties of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate are summarized below. This data provides the baseline for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 68281-43-6 | [][5] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [][5] |
| Molecular Weight | 241.67 g/mol | [] |
| IUPAC Name | ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | [] |
| Melting Point | 84-85 °C | [] |
| Boiling Point | 353.4 °C (at 760 mmHg) | [] |
| Density | 1.275 g/cm³ | [] |
| SMILES | CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl | [] |
| InChI | InChI=1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3 | [] |
graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O_ring [label="O", pos="2.6,0!"]; C_chiral [label="C", pos="2.6,1.5!"]; C_methylene [label="CH2", pos="1.3,2.25!"]; N_ring [label="NH", pos="0,2.5!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Oxazine ring bonds C6 -- O_ring; O_ring -- C_chiral; C_chiral -- C_methylene; C_methylene -- N_ring; N_ring -- C1;
// Substituents Cl [label="Cl", pos="-2.6,-1!"]; C3 -- Cl;
C_ester [label="C(=O)OCC", pos="4,1.75!"]; C_chiral -- C_ester [label="", len=1.5];
// Dummy nodes for double bonds node [shape=point, width=0]; db1 [pos="-0.65,1.125!"]; db2 [pos="-0.65,-1.125!"]; db3 [pos="1.3,0!"];
// Edges for double bonds edge [style=invis]; C1 -- db1 -- C2; C3 -- db2 -- C4; C5 -- C6; }
Caption: Chemical structure of the title compound.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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Aromatic Protons (3H): Three signals in the aromatic region (~6.7-7.2 ppm). Due to the chloro and oxygen substituents, these protons will appear as doublets and a doublet of doublets.
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Oxazine Ring Protons (3H): The chiral proton at C2 (O-CH-COOEt) is expected around 4.8-5.0 ppm as a doublet of doublets. The two diastereotopic protons at C3 (N-CH₂-CH) would appear as complex multiplets between 3.3-3.8 ppm.
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Amine Proton (1H): A broad singlet corresponding to the N-H proton, typically around 4.0-4.5 ppm, which would be exchangeable with D₂O.
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Ethyl Ester Protons (5H): A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework.
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Carbonyl Carbon: The ester C=O will be the most downfield signal, expected around 170 ppm.
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Aromatic Carbons: Six signals are expected in the ~115-145 ppm range. The carbon bearing the chlorine (C6) and the carbons attached to oxygen and nitrogen will have characteristic shifts.
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Oxazine Ring Carbons: The chiral carbon (C2) is expected around 75-80 ppm, and the methylene carbon (C3) around 45-50 ppm.
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Ethyl Ester Carbons: The O-CH₂ signal will be around 62 ppm, and the CH₃ signal around 14 ppm.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ at m/z 241.0505 for the C₁₁H₁₂³⁵ClNO₃ isotopologue. A characteristic [M+2]⁺ peak at m/z 243.0476 with approximately one-third the intensity of the [M]⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
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N-H Stretch: A sharp peak around 3350-3400 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=O Stretch: A strong, sharp absorption for the ester carbonyl group around 1735-1750 cm⁻¹.
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C=C Stretches: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.
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C-O Stretches: Strong signals for the aryl-O-alkyl ether and the ester C-O bonds between 1200-1300 cm⁻¹.
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Synthesis and Reactivity
Proposed Synthetic Protocol
The synthesis of 1,4-benzoxazines is well-established in the literature.[3][6] A robust and logical approach for the title compound involves the cyclization of a substituted o-aminophenol with a suitable three-carbon electrophile.
Rationale: This strategy is favored for its efficiency. The reaction proceeds via an initial N-alkylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis where the phenoxide displaces a second leaving group to form the oxazine ring.
Step-by-Step Methodology:
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Reactant Preparation: To a stirred solution of 4-chloro-2-aminophenol (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq.).
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Expert Insight: Using a carbonate base is critical to deprotonate the phenolic hydroxyl group without causing saponification (hydrolysis) of the ester in the electrophile.
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Addition of Electrophile: Add ethyl 2,3-dibromopropionate (1.1 eq.) dropwise to the suspension at room temperature.
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Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminophenol is consumed.
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Workup and Isolation: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the pure ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Caption: Proposed workflow for the synthesis of the title compound.
Applications in Medicinal Chemistry
The true value of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate lies in its utility as a versatile scaffold for creating diverse molecular libraries. Its key reactive sites allow for systematic modification to explore structure-activity relationships (SAR).
Key Derivatization Strategies:
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N-Functionalization: The secondary amine is a prime site for modification. It can be readily acylated with various acid chlorides or activated carboxylic acids, or alkylated with alkyl halides to introduce new side chains. This position is often crucial for tuning the molecule's interaction with biological targets.
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Ester Modification: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid is a versatile handle for forming amide bonds with a wide range of amines, a common strategy in drug design to improve properties and introduce new pharmacophoric elements. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.
Caption: Key derivatization pathways from the title compound.
By employing these strategies, chemists can rapidly generate novel compounds for screening against various diseases. The benzoxazine core provides a rigid, well-defined three-dimensional structure, while the modifications at the nitrogen and ester positions allow for the fine-tuning of electronic and steric properties to achieve desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Enantioselective synthesis or chiral separation can also be employed to study the stereochemical requirements for biological targets.[7]
Conclusion
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable spectroscopic behavior, and accessible synthesis make it a reliable starting material. The presence of multiple, orthogonally reactive functional groups provides chemists with the flexibility to design and synthesize novel molecular entities with high therapeutic potential. As research continues to uncover the vast biological activities associated with the 1,4-benzoxazine scaffold, the importance of versatile and well-characterized building blocks like this one will only continue to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
